molecular formula C18H31ClN2O3 B5379483 N-tert-butyl-2-[2-(butylaminomethyl)-6-methoxyphenoxy]acetamide;hydrochloride

N-tert-butyl-2-[2-(butylaminomethyl)-6-methoxyphenoxy]acetamide;hydrochloride

Cat. No.: B5379483
M. Wt: 358.9 g/mol
InChI Key: PLSGODMXHDENAL-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[2-(butylaminomethyl)-6-methoxyphenoxy]acetamide;hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a tert-butyl group, a butylaminomethyl group, and a methoxyphenoxy group, all connected to an acetamide backbone. The hydrochloride form of this compound enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[2-(butylaminomethyl)-6-methoxyphenoxy]acetamide;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of tert-butylamine with an appropriate acyl chloride to form the tert-butylamide intermediate. This intermediate is then reacted with 2-(butylaminomethyl)-6-methoxyphenol under specific conditions to form the desired product. The final step involves the addition of hydrochloric acid to convert the compound into its hydrochloride form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[2-(butylaminomethyl)-6-methoxyphenoxy]acetamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium methoxide in appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-tert-butyl-2-[2-(butylaminomethyl)-6-methoxyphenoxy]acetamide;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[2-(butylaminomethyl)-6-methoxyphenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-tert-butylacetamide
  • N-tert-butyl-2-(methylamino)acetamide hydrochloride
  • N-tert-butyl-2-(ethylamino)acetamide hydrochloride

Uniqueness

N-tert-butyl-2-[2-(butylaminomethyl)-6-methoxyphenoxy]acetamide;hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the methoxyphenoxy group, in particular, enhances its solubility and reactivity, making it more versatile compared to similar compounds.

Properties

IUPAC Name

N-tert-butyl-2-[2-(butylaminomethyl)-6-methoxyphenoxy]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O3.ClH/c1-6-7-11-19-12-14-9-8-10-15(22-5)17(14)23-13-16(21)20-18(2,3)4;/h8-10,19H,6-7,11-13H2,1-5H3,(H,20,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSGODMXHDENAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=C(C(=CC=C1)OC)OCC(=O)NC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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